molecular formula C8H8O3S B148222 Methyl 3-oxo-3-(thiophen-2-YL)propanoate CAS No. 134568-16-4

Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Cat. No. B148222
M. Wt: 184.21 g/mol
InChI Key: DNCOUBWXEBETIP-UHFFFAOYSA-N
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Patent
US07626034B2

Procedure details

Ru(OCOCH3)2((S)-segphos)(45.0 mg, 0.543 mmol), methyl 2-(2-thenoyl)acetate (1.00 g, 5.428 mmol), ammonium acetate (0.418 g, 5.428 mmol) and methanol (5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature and further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo and the residue was purified by silica gel chromatography (eluent hexane ethyl acetate/triethylamine=50/50/5) to give methyl (+)-3-amino-3-thiophen-2-yl-propionate (270 mg) as a colorless oil in 26.8% yield. The resulting methyl (+)-3-amino-3-thiophen-2-yl-propionate was converted into methyl 3-(4-nitrobenzoylamino)-3-thiophen-2-yl-propionate, and the enantiomeric excess of the product was found to be 95.7% ee by HPLC analysis using a SUMICHIRAL OA-4100 column (available from SUMIKA CHEMICAL ANALYSIS SERVICE LTD.).
[Compound]
Name
Ru(OCOCH3)2((S)-segphos)
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.418 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)[S:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+:17]>CO>[NH2:17][CH:6]([C:1]1[S:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Ru(OCOCH3)2((S)-segphos)
Quantity
45 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)CC(=O)OC
Step Three
Name
Quantity
0.418 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (eluent hexane ethyl acetate/triethylamine=50/50/5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(CC(=O)OC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 26.8%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.